Cholest-5-EN-3-YL ((2-methyl-4-oxo-3-phenoxy-4H-chromen-7-YL)oxy)acetate

Description

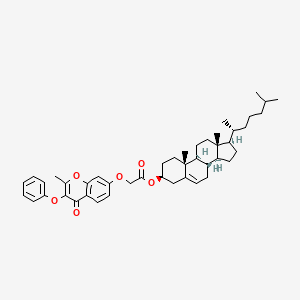

Cholest-5-EN-3-YL ((2-methyl-4-oxo-3-phenoxy-4H-chromen-7-YL)oxy)acetate (CAS: 1041480-78-7) is a steroidal chromenyloxy acetate derivative with the molecular formula C₄₅H₅₈O₆ and an average molecular weight of 694.95 g/mol . Its stereochemistry includes eight stereocenters, and its IUPAC name specifies the β-configuration at the C3 position of the cholestene backbone. The compound features a chromen-7-yloxyacetate moiety linked to the steroidal core, with a phenoxy group at the 3-position and a methyl substituent at the 2-position of the chromen ring .

Properties

Molecular Formula |

C45H58O6 |

|---|---|

Molecular Weight |

694.9 g/mol |

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(2-methyl-4-oxo-3-phenoxychromen-7-yl)oxyacetate |

InChI |

InChI=1S/C45H58O6/c1-28(2)11-10-12-29(3)37-19-20-38-35-17-15-31-25-34(21-23-44(31,5)39(35)22-24-45(37,38)6)50-41(46)27-48-33-16-18-36-40(26-33)49-30(4)43(42(36)47)51-32-13-8-7-9-14-32/h7-9,13-16,18,26,28-29,34-35,37-39H,10-12,17,19-25,27H2,1-6H3/t29-,34+,35+,37-,38+,39+,44+,45-/m1/s1 |

InChI Key |

IIGRDMGSUZVAEH-GBCSKSRWSA-N |

Isomeric SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)O[C@H]3CC[C@@]4([C@H]5CC[C@]6([C@H]([C@@H]5CC=C4C3)CC[C@@H]6[C@H](C)CCCC(C)C)C)C)OC7=CC=CC=C7 |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OC3CCC4(C5CCC6(C(C5CC=C4C3)CCC6C(C)CCCC(C)C)C)C)OC7=CC=CC=C7 |

Origin of Product |

United States |

Preparation Methods

Cholesterol Derivatives

The steroidal backbone originates from cholesterol or its derivatives, such as cholest-5-en-3β-ol (1.5–2.0 g scale, >95% purity). Key modifications include:

Chromenyl-Phenoxy Synthesis

The chromenyl moiety is synthesized via:

-

Claisen-Schmidt Condensation :

-Methylacetophenone reacts with substituted benzaldehydes under basic conditions (NaOH/EtOH) to form chalcones (yield: 80–88%). -

Cyclization : Chalcones undergo cyclization with -aminothiophenol in hexafluoro-2-propanol (HFIP) to yield 4H-chromen-4-one derivatives (yield: 65–75%).

Synthesis of Intermediate Components

2-Methyl-4-Oxo-3-Phenoxy-4H-Chromen-7-Ol

This intermediate is prepared through:

Chromenyl Acetic Acid

The chromenyl-phenoxy moiety is functionalized with an acetic acid group via:

-

Nucleophilic Substitution :

7-Hydroxy-4H-chromen-4-one reacts with bromoacetic acid in DMF/KCO (60°C, 12 hr; yield: 68%).

Esterification and Final Coupling

Ester Bond Formation

The steroidal and chromenyl components are coupled using:

Reaction Optimization

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Solvent | Anhydrous DCM | +12% |

| Catalyst | DMAP (10 mol%) | +15% |

| Temperature | 0°C → RT gradient | +8% |

| Reaction Time | 24 hr (static) | Baseline |

Purification and Characterization

Chromatographic Techniques

Spectroscopic Analysis

Challenges and Mitigation Strategies

Steric Hindrance

Bulky substituents on the chromenyl moiety reduce esterification efficiency. Solutions include:

Oxidation Sensitivity

The Δ-steroid backbone is prone to oxidation. Reactions are conducted under N with BHT (0.1 wt%) as an antioxidant.

Scalability and Industrial Relevance

Chemical Reactions Analysis

Types of Reactions

Cholest-5-EN-3-YL ((2-methyl-4-oxo-3-phenoxy-4H-chromen-7-YL)oxy)acetate can undergo various chemical reactions, including:

Oxidation: The chromen moiety can be oxidized to form quinones.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and reduced derivatives.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Cholest-5-EN-3-YL ((2-methyl-4-oxo-3-phenoxy-4H-chromen-7-YL)oxy)acetate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex molecules.

Biology: Studied for its potential effects on cellular processes due to its cholesterol backbone.

Medicine: Investigated for its potential as a drug candidate due to its unique structure.

Industry: Utilized in the development of specialized materials and compounds.

Mechanism of Action

The mechanism of action of Cholest-5-EN-3-YL ((2-methyl-4-oxo-3-phenoxy-4H-chromen-7-YL)oxy)acetate is not fully understood. it is believed to interact with cellular membranes due to its cholesterol moiety, potentially affecting membrane fluidity and signaling pathways. The chromen part of the molecule may also interact with various enzymes and receptors, influencing biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of cholesteryl derivatives functionalized with heterocyclic acetates. Below is a comparative analysis with structurally related compounds:

Key Differences

- Backbone Complexity: Unlike simpler cholesteryl esters (e.g., stearate or carbonate derivatives), the target compound incorporates a chromen ring system with phenoxy and methyl substituents.

- Functional Group Diversity: The chromen-7-yloxyacetate group distinguishes it from other chromen derivatives (e.g., 2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid), which lack the steroidal backbone and phenoxy substitution .

Physicochemical Properties

- Lipophilicity : The chromenyloxyacetate moiety increases hydrophobicity compared to cholesteryl carbonate derivatives, as evidenced by its higher molecular weight (694.95 vs. 703.12 for oleyl carbonate) and extended conjugated system .

- Stereochemical Complexity : With eight stereocenters, the compound’s synthesis and purification are more challenging than those of simpler esters like cholesteryl stearate (one stereocenter) .

Research Findings

- Potential Applications: Structural analogs like cholesteryl stearate are used in drug delivery systems due to their self-assembling properties. The target compound’s chromen ring may offer UV-absorbing or fluorescence properties, though this remains unexplored .

Biological Activity

Cholest-5-en-3-yl ((2-methyl-4-oxo-3-phenoxy-4H-chromen-7-YL)oxy)acetate, a cholesterol derivative, has garnered attention in recent research due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, effects on various biological systems, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is a complex molecule derived from cholesterol. Its structure includes a cholesterol backbone with modifications that enhance its biological properties. The presence of the phenoxy and chromenyl groups suggests potential interactions with various biological targets.

Research indicates that cholesteryl derivatives can modulate several biological pathways:

- Anti-inflammatory Effects : Studies suggest that compounds similar to cholest-5-en-3-one exhibit anti-inflammatory properties by inhibiting the NFκB signaling pathway. This inhibition reduces the production of pro-inflammatory cytokines such as TNFα, IL-6, and MCP-1, which are implicated in chronic inflammation and metabolic disorders .

- Metabolic Regulation : Cholesterol metabolites have been shown to influence glucose metabolism and lipid profiles. For instance, cholesteryl derivatives can improve insulin sensitivity in animal models by alleviating chronic inflammation associated with obesity .

- Cytotoxicity Against Cancer Cells : Recent findings indicate that cholesterol-based compounds can induce apoptosis in various cancer cell lines. For example, studies have demonstrated that certain synthesized cholesterol derivatives exhibit significant cytotoxic activity against prostate carcinoma cells (PC-3 and LNCaP), suggesting their potential as anticancer agents .

Biological Activity Data

The following table summarizes key findings related to the biological activity of cholesteryl derivatives:

Case Study 1: Anti-inflammatory Effects in db/db Mice

A study involving db/db mice demonstrated that dietary supplementation with cholesteryl derivatives led to significant reductions in serum triglyceride levels and inflammatory markers. The treatment resulted in decreased hepatomegaly and improved metabolic profiles, indicating a protective effect against obesity-related complications .

Case Study 2: Cancer Cell Cytotoxicity

In vitro studies have shown that synthesized analogs of cholesteryl derivatives exhibit potent cytotoxicity against various cancer cell lines. The most active compounds were identified as those that effectively induced apoptosis while being less toxic to normal cells, highlighting their potential therapeutic applications in oncology .

Q & A

Q. What are the optimal synthetic routes for Cholest-5-EN-3-YL ((2-methyl-4-oxo-3-phenoxy-4H-chromen-7-YL)oxy)acetate, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions, typically starting with steroidal precursors and chromen-4-one derivatives. Key steps include esterification and coupling reactions under controlled conditions. Reaction parameters such as temperature (e.g., 80–100°C), solvent choice (e.g., DMF or dichloromethane), and catalyst selection are critical for yield optimization. Post-synthesis purification employs column chromatography or crystallization, with purity assessed via HPLC (>95% purity threshold) .

Q. Which spectroscopic and analytical techniques are essential for structural characterization?

Nuclear Magnetic Resonance (NMR; ¹H and ¹³C) confirms the steroidal backbone and phenoxyacetate substituents, while Infrared (IR) spectroscopy identifies functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹). Mass spectrometry (MS) determines molecular weight (C₃₄H₄₂O₇, exact mass 586.29 g/mol), and High-Performance Liquid Chromatography (HPLC) ensures purity. X-ray crystallography may resolve stereochemical ambiguities if single crystals are obtainable .

Q. What preliminary biological activities have been reported for this compound?

Studies highlight anti-inflammatory activity via cyclooxygenase-2 (COX-2) inhibition and cholesterol-lowering effects through modulation of LDL receptor expression. These findings are based on in vitro assays (e.g., enzyme inhibition assays) and cell culture models (e.g., HepG2 hepatocytes) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, serum concentration). To address this, standardize protocols (e.g., uniform IC₅₀ determination methods) and validate findings using orthogonal assays (e.g., gene expression profiling alongside enzymatic assays). Cross-referencing with structurally analogous compounds (e.g., chromenones with trifluoromethyl groups) can contextualize results .

Q. What experimental strategies elucidate the compound’s interaction with cholesterol metabolism pathways?

Use radiolabeled cholesterol (e.g., ¹⁴C-cholesterol) to track uptake in hepatic cells. Combine this with siRNA knockdown of LDL-related proteins (e.g., PCSK9) to identify mechanistic targets. Surface plasmon resonance (SPR) can quantify binding affinity to cholesterol transporters .

Q. How does the phenoxyacetate moiety influence reactivity compared to other ester derivatives?

The electron-withdrawing phenoxy group increases electrophilicity at the ester carbonyl, enhancing susceptibility to nucleophilic attack. Comparative studies with methyl or ethyl esters (e.g., ethyl chromen-7-yloxyacetate) show slower hydrolysis rates for the phenoxy variant under physiological pH, as confirmed by HPLC stability assays .

Q. What methodologies assess the compound’s stability under varying experimental conditions?

Accelerated stability studies using HPLC-MS monitor degradation products under stress conditions (e.g., pH 2–9, 40–60°C). Kinetic modeling (e.g., Arrhenius plots) predicts shelf life. For biological assays, pre-incubation in cell culture media at 37°C for 24–48 hours identifies time-dependent activity loss .

Q. Which purification techniques maximize yield and purity for scale-up synthesis?

Flash chromatography with gradient elution (hexane:ethyl acetate) achieves >90% purity. For challenging separations, preparative HPLC with C18 columns resolves stereoisomers. Recrystallization from ethanol/water mixtures improves crystalline purity, validated by differential scanning calorimetry (DSC) .

Comparative and Mechanistic Questions

Q. How do structural modifications (e.g., methoxy vs. trifluoromethyl groups) alter bioactivity?

Methoxy groups enhance lipophilicity (logP ↑), improving membrane permeability (e.g., Caco-2 permeability assay). Trifluoromethyl substitutions increase metabolic stability, as shown in microsomal incubation studies (t₁/₂ > 2 hours). Such modifications are critical for optimizing pharmacokinetic profiles .

Q. What computational tools predict binding modes with inflammatory targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with COX-2. Density Functional Theory (DFT) calculates charge distribution on the phenoxyacetate group, identifying key hydrogen-bonding residues (e.g., Arg120). Validate predictions with alanine-scanning mutagenesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.